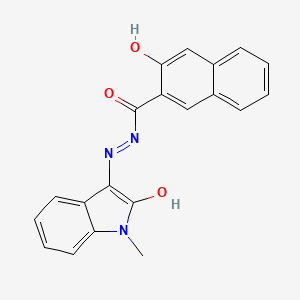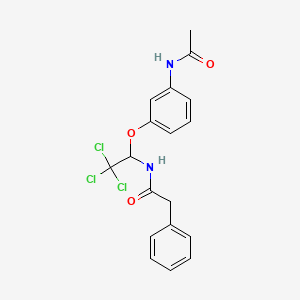![molecular formula C18H21BrNO4P B11709655 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline est un composé organique complexe de formule moléculaire C18H21BrNO4P. Ce composé se distingue par sa structure unique, qui comprend un atome de brome, un groupe éthoxyphényle et un cycle dioxaphosphinane. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 2-bromo-1-(4-éthoxyphényl)éthanone, qui subit une hydrolyse, une estérification, une cyclisation et une bromation pour produire le composé cible . Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour assurer l'obtention du produit souhaité avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, utilisant souvent des systèmes automatisés pour contrôler précisément les conditions de réaction. L'utilisation de réactifs de haute pureté et de techniques de purification avancées garantit que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre, souvent à l'aide d'agents halogénants ou de nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les agents halogénants (par exemple, le brome). Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour assurer le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire une variété de dérivés oxygénés, tandis que la réduction peut produire des composés désoxygénés.
Applications de recherche scientifique
La 4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et agrochimiques
Mécanisme d'action
Le mécanisme d'action de la 4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches en cours .
Applications De Recherche Scientifique
4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-2-éthylaniline: Un composé plus simple avec des groupes similaires de brome et d'aniline.
2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine: Un autre composé avec un cycle dioxaborolan, utilisé dans des applications similaires.
4-Bromo-2-hydroxybenzaldéhyde: Un composé avec un atome de brome et un groupe hydroxybenzaldéhyde, utilisé en synthèse organique.
Unicité
La 4-Bromo-N-[(4-éthoxyphényl)(2-oxido-1,3,2-dioxaphosphinan-2-yl)méthyl]aniline est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité spécifiques. Cela la rend précieuse dans diverses applications de recherche et industrielles, la distinguant des analogues plus simples ou moins fonctionnalisés.
Propriétés
Formule moléculaire |
C18H21BrNO4P |
|---|---|
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
4-bromo-N-[(4-ethoxyphenyl)-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]aniline |
InChI |
InChI=1S/C18H21BrNO4P/c1-2-22-17-10-4-14(5-11-17)18(25(21)23-12-3-13-24-25)20-16-8-6-15(19)7-9-16/h4-11,18,20H,2-3,12-13H2,1H3 |
Clé InChI |
DJRSCRXIDSMWCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(NC2=CC=C(C=C2)Br)P3(=O)OCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)


![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)

